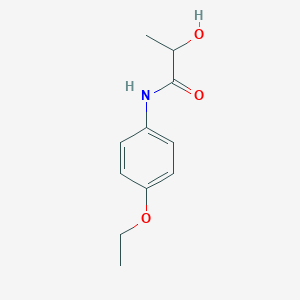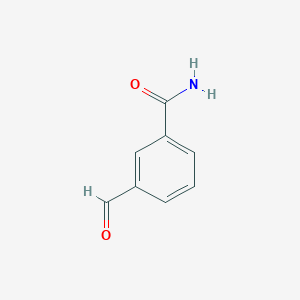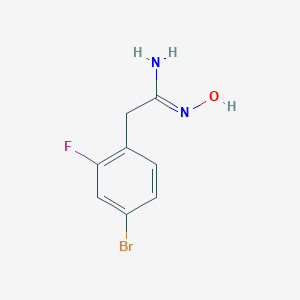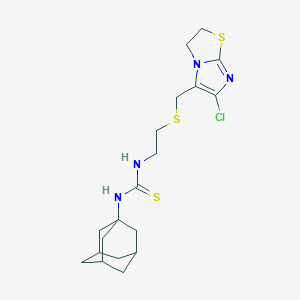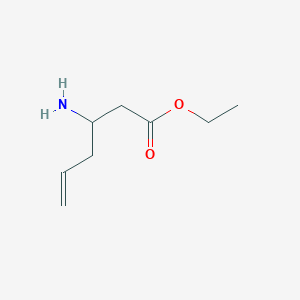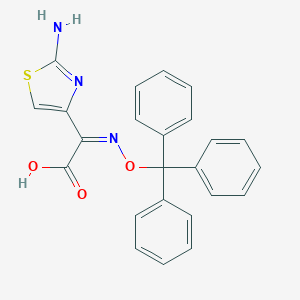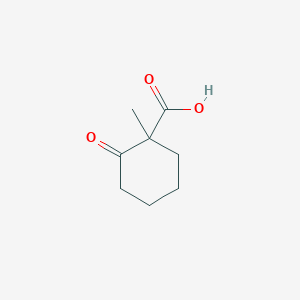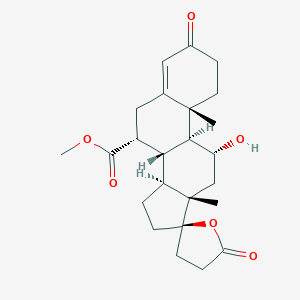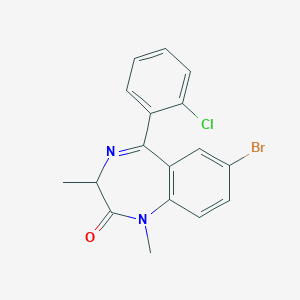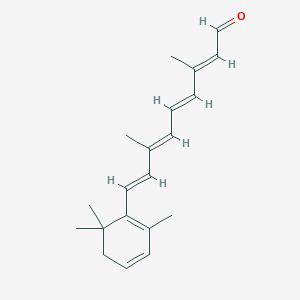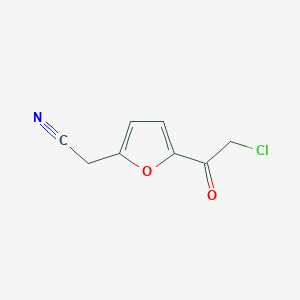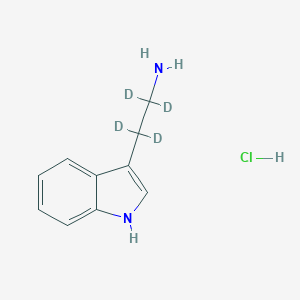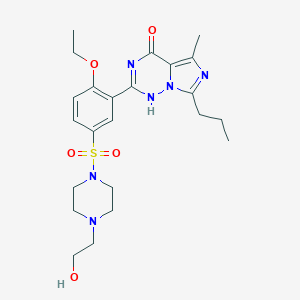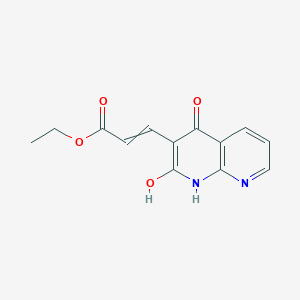
ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate, also known as ethyl 3-(2-hydroxy-4-oxo-1,8-naphthyridin-3-yl)acrylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of the naphthyridine family and has been found to possess a range of interesting biological properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate is not fully understood. However, several studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate has been found to possess a range of interesting biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, this compound has been found to have a positive effect on wound healing by promoting the proliferation and migration of skin cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate in lab experiments is its availability and relatively low cost. In addition, this compound has been found to be relatively stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate. One area of interest is the development of new drugs based on this compound. For example, it has been suggested that derivatives of ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate may have improved biological activity and could be used to treat a range of diseases. Another area of interest is the investigation of the mechanism of action of this compound and the identification of its molecular targets. This could help to shed light on the biological effects of ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate and could lead to the development of new drugs with improved efficacy and specificity.
Méthodes De Synthèse
The synthesis of ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate has been described in several studies. One of the most commonly used methods involves the reaction of 2-amino-4-hydroxy-6-oxypyridine with ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with acrolein to yield ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate.
Applications De Recherche Scientifique
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate has been the subject of numerous scientific studies due to its potential applications in drug development. It has been found to possess a range of interesting biological properties, including anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been shown to have a positive effect on wound healing and has been investigated for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
153457-35-3 |
|---|---|
Nom du produit |
ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate |
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
ethyl 3-(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-10(16)6-5-9-11(17)8-4-3-7-14-12(8)15-13(9)18/h3-7H,2H2,1H3,(H2,14,15,17,18) |
Clé InChI |
VOALKJSSGCATMY-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C=CC1=C(NC2=C(C1=O)C=CC=N2)O |
SMILES |
CCOC(=O)C=CC1=C(C2=C(NC1=O)N=CC=C2)O |
SMILES canonique |
CCOC(=O)C=CC1=C(NC2=C(C1=O)C=CC=N2)O |
Synonymes |
2-Propenoicacid,3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



